molecular formula C29H37NO B590856 Benzyl R-(+)-Tolterodine CAS No. 848768-06-9

Benzyl R-(+)-Tolterodine

Katalognummer: B590856
CAS-Nummer: 848768-06-9
Molekulargewicht: 415.621
InChI-Schlüssel: DKVFUIQWDZMTOU-HHHXNRCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl is a functional group (C6H5CH2-) derived from benzene, and Tolterodine is a medication used to treat urinary incontinence . The specific compound “Benzyl R-(+)-Tolterodine” seems to be a derivative of Tolterodine with a benzyl group attached, but without specific literature or data, it’s challenging to provide a detailed description.


Molecular Structure Analysis

The molecular structure of a benzyl derivative like “this compound” would include a benzene ring attached to the Tolterodine molecule via a methylene bridge . The exact structure would depend on the point of attachment of the benzyl group to the Tolterodine molecule.


Chemical Reactions Analysis

Benzyl compounds are known to participate in a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “this compound” might undergo would depend on its exact molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Benzyl compounds are generally colorless liquids or low-melting solids, and Tolterodine is a white crystalline powder .

Wissenschaftliche Forschungsanwendungen

Development and Mechanism of Action

Tolterodine and its metabolites, including 5-hydroxymethyl tolterodine (5-HMT), have been extensively studied for their antimuscarinic activity, which is central to their application in treating OAB. The design and development of fesoterodine as a prodrug of 5-HMT, which is the active metabolite of tolterodine, represents a significant advancement in OAB treatment. This development was aimed at achieving systemic bioavailability of 5-HMT after oral administration due to the prodrug approach. Unlike tolterodine, whose metabolism is mediated by the cytochrome P450 (CYP) 2D6, resulting in genotype-dependent exposure, fesoterodine leads to consistent, genotype-independent exposure to 5-HMT, demonstrating the importance of understanding and modifying the pharmacokinetic properties of tolterodine derivatives for therapeutic use (Malhotra et al., 2009).

Analytical Method Development

The accurate quantification and analysis of tolterodine and its derivatives in pharmaceutical formulations and biological matrices are critical for both clinical and research applications. A review on analytical method development for the estimation of Tolterodine Tartrate, a muscarinic receptor antagonist closely related to Benzyl R-(+)-Tolterodine, highlights several analytical methods including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and mass spectrometry techniques such as LC-MS and LC-MS/MS for estimation in various matrices. These analytical techniques are crucial for ensuring the purity, potency, and safety of tolterodine-containing medications (Chakraborty et al., 2022).

Zukünftige Richtungen

The future directions for research on “Benzyl R-(+)-Tolterodine” would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies on its pharmacological activity, given the known activity of Tolterodine .

Wirkmechanismus

Target of Action

Benzyl R-(+)-Tolterodine primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation via cholinergic muscarinic receptors .

Mode of Action

This compound acts as a competitive muscarinic receptor antagonist . After oral administration, it is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of this compound and contributes significantly to the therapeutic effect .

Biochemical Pathways

It is known that the drug and its active metabolite exhibit high specificity for muscarinic receptors, showing negligible activity or affinity for other neurotransmitter receptors and potential cellular targets, such as calcium channels .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with a bioavailability of 10-74% . It is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative . The pharmacokinetics of this compound may be influenced by the patient’s genetically determined ability to metabolize the drug .

Result of Action

The main effects of this compound are an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure . These effects are consistent with an antimuscarinic action on the lower urinary tract .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Benzyl R-(+)-Tolterodine are not fully understood due to the lack of specific studies on this compound. It can be inferred from the properties of similar compounds that this compound may interact with various enzymes, proteins, and other biomolecules. For instance, benzylamine, a compound with a similar structure, consists of a benzyl group attached to an amine functional group .

Molecular Mechanism

It is known that benzyl compounds exhibit enhanced reactivity due to the low bond dissociation energy for benzylic C−H bonds . This enhanced reactivity could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that the synthesis pathways of benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl R-(+)-Tolterodine involves the conversion of commercially available starting materials to the target compound through several key reactions.", "Starting Materials": [ "Benzyl bromide", "R-(+)-Tolterodine tartrate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of R-(+)-Tolterodine tartrate to R-(+)-Tolterodine", "The reaction is carried out by treating R-(+)-Tolterodine tartrate with sodium hydroxide in methanol. The resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 2: Protection of the amine group", "The amine group of R-(+)-Tolterodine is protected by reaction with benzyl bromide in acetone. The reaction is carried out in the presence of sodium bicarbonate as a base. The resulting benzyl-protected R-(+)-Tolterodine is isolated by filtration and drying.", "Step 3: Deprotection of the benzyl group", "The benzyl group is removed by treatment with hydrogen chloride in diethyl ether. The reaction is quenched with sodium bicarbonate and the resulting R-(+)-Tolterodine is isolated by filtration and drying.", "Step 4: Salt formation", "The free base R-(+)-Tolterodine is converted to its hydrochloride salt by treatment with hydrochloric acid in water. The resulting Benzyl R-(+)-Tolterodine hydrochloride is isolated by filtration and drying." ] }

CAS-Nummer

848768-06-9

Molekularformel

C29H37NO

Molekulargewicht

415.621

IUPAC-Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI-Schlüssel

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Synonyme

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.